molecular formula C12H19NO2 B12271406 (2S)-2-(1-adamantyl)-2-aminoacetic acid CAS No. 95853-35-3

(2S)-2-(1-adamantyl)-2-aminoacetic acid

Cat. No.: B12271406
CAS No.: 95853-35-3
M. Wt: 209.28 g/mol
InChI Key: NJRFVURYVWPLKB-PZLWRYNDSA-N
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Description

(S)-2-(Adamantan-1-yl)-2-aminoacetic acid is a chiral amino acid derivative featuring an adamantane moiety. Adamantane is a bulky, rigid, and lipophilic structure that imparts unique properties to the compound, making it of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Adamantan-1-yl)-2-aminoacetic acid typically involves the use of adamantane derivatives as starting materials. One common method includes the alkylation of adamantane with glycine derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired amino acid .

Industrial Production Methods

Industrial production of (S)-2-(Adamantan-1-yl)-2-aminoacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Adamantan-1-yl)-2-aminoacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated adamantane derivatives, reduced amino acid derivatives, and substituted adamantane compounds .

Scientific Research Applications

Chemistry

In chemistry, (S)-2-(Adamantan-1-yl)-2-aminoacetic acid is used as a building block for the synthesis of conformationally restricted peptidomimetics. Its rigid structure helps in designing molecules with specific spatial arrangements .

Biology

The compound is studied for its potential biological activities, including antiviral and antibacterial properties. Its unique structure allows it to interact with biological targets in a specific manner .

Medicine

In medicinal chemistry, (S)-2-(Adamantan-1-yl)-2-aminoacetic acid is explored for its potential as a drug candidate. Its ability to modulate biological pathways makes it a promising compound for therapeutic applications .

Industry

The compound finds applications in the development of advanced materials, including polymers and coatings. Its rigid and bulky structure imparts desirable properties such as thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of (S)-2-(Adamantan-1-yl)-2-aminoacetic acid involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s lipophilicity, allowing it to cross cell membranes and reach intracellular targets. The amino acid component can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(Adamantan-1-yl)-2-aminoacetic acid is unique due to its combination of the adamantane moiety with an amino acid structure. This dual functionality imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .

Properties

CAS No.

95853-35-3

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

(2S)-2-(1-adamantyl)-2-aminoacetic acid

InChI

InChI=1S/C12H19NO2/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-10H,1-6,13H2,(H,14,15)/t7?,8?,9?,10-,12?/m1/s1

InChI Key

NJRFVURYVWPLKB-PZLWRYNDSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)O)N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N

Origin of Product

United States

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